molecular formula C10H8BrFO B577640 (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone CAS No. 1222368-75-3

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

Cat. No. B577640
M. Wt: 243.075
InChI Key: FTLUBYFIQSKOKG-UHFFFAOYSA-N
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Description

“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is a chemical compound with the CAS Number: 1222368-75-3 . It has a molecular weight of 243.08 and its molecular formula is C10H8BrFO . The compound is typically stored in a dry environment at 2-8°C .


Molecular Structure Analysis

The InChI code for “(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” is 1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2 . This code provides a unique identifier for the molecular structure of this compound.


Physical And Chemical Properties Analysis

“(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone” has a molecular weight of 243.07200 and its exact mass is 241.97400 . It has a PSA of 17.07000 and a LogP of 3.18090 . The compound can exist in various physical forms, ranging from a colorless to yellow liquid, semi-solid, or solid .

Scientific Research Applications

Synthesis and Structural Analysis

The compound has been utilized in synthetic chemistry, particularly in the synthesis of complex molecules due to its unique structural features. For instance, the synthesis of (5-bromo-2-hydroxyphenyl)(phenyl)methanone demonstrated the capability of bromo-fluorophenyl cyclopropyl methanone derivatives to undergo reactions leading to crystal structure determination, showcasing their potential in material science and pharmaceutical research (Kuang Xin-mou, 2009).

Fluorination and Photostability Enhancement

Fluorination of fluorophores can significantly improve their photostability and spectroscopic properties. Research involving bis(2,4,5-trifluorophenyl)methanone, synthesized from related bromo-fluorobenzene derivatives, highlighted the importance of fluorinated compounds in developing fluorophores with enhanced properties. These compounds have scalable access to fluorinated analogues of fluorescein, rhodamine, and other derivatives, crucial for spectroscopic and imaging applications (Zachary R. Woydziak, Liqiang Fu, B. Peterson, 2012).

Antitubercular and Antimicrobial Activities

A notable application is in the development of anti-tubercular agents. An efficient synthesis of phenyl cyclopropyl methanones demonstrated their potential as a new class of anti-mycobacterial agents. The synthesized compounds exhibited significant activity against Mycobacterium tuberculosis H37Rv and multidrug-resistant strains, highlighting their potential in addressing tuberculosis treatment challenges (N. Dwivedi, N. Tewari, V. Tiwari, V. Chaturvedi, Y. Manju, A. Srivastava, A. Giakwad, S. Sinha, R. Tripathi, 2005).

Antioxidant and Biological Activities

Derivatives of (5-bromo-2-fluorophenyl)(cyclopropyl)methanone have been explored for their antioxidant properties. The synthesis of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazoles showcased compounds with significant antioxidant activity, indicating their potential as therapeutic agents due to their ability to mitigate oxidative stress (F. Ghanbari Pirbasti, N. Mahmoodi, Jafar Abbasi Shiran, 2016).

Safety And Hazards

This compound is harmful by inhalation, in contact with skin, and if swallowed . Safety measures include wearing suitable personal protective equipment, using only in a chemical fume hood, and handling only by those properly qualified in the handling and use of potentially hazardous chemicals .

properties

IUPAC Name

(5-bromo-2-fluorophenyl)-cyclopropylmethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H8BrFO/c11-7-3-4-9(12)8(5-7)10(13)6-1-2-6/h3-6H,1-2H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FTLUBYFIQSKOKG-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1C(=O)C2=C(C=CC(=C2)Br)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H8BrFO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID80695599
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.07 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

(5-Bromo-2-fluorophenyl)(cyclopropyl)methanone

CAS RN

1222368-75-3
Record name (5-Bromo-2-fluorophenyl)(cyclopropyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID80695599
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

In an analogous manner to that described for the preparation of Building block C [a)], the reaction of 5-bromo-2-fluoro-N-methoxy-N-methyl-benzamide with cyclopropylmagnesium bromide in tetrahydrofuran yielded the title compound as a light yellow liquid; (HPLC 2.783 min 100%). Mass (calculated) C10H8BrFO [243.074]; (found) [M+H]+=243, [M+2-H]+=245.
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